molecular formula C6H11ClO2 B114739 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 4362-40-7

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B114739
CAS No.: 4362-40-7
M. Wt: 150.6 g/mol
InChI Key: BNPOTXLWPZOESZ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a chloromethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane typically involves the chloromethylation of 2,2-dimethyl-1,3-dioxolane. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods: On an industrial scale, the production of 4-(Chloromethyl)-2,2-dimethyl

Properties

IUPAC Name

4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPOTXLWPZOESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884065
Record name 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl-
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Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4362-40-7
Record name 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4362-40-7
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Record name 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, (+/-)-
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Record name 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl-
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Record name 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl-
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Record name 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
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Record name 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (±)-
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Synthesis routes and methods

Procedure details

p-Toluenesulfonic acid (1.79 g) was added to a mixture of 3-chloro-1,2-propanediol (104.49 g, 0.945 mol) and acetone (1500 ml) and the resulting mixture was stirred for 12 hours at 25° C. After completion of the reaction, acetone was removed in vacuo and the crude product was distilled to give 128.01 g of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane (yield 89%, b.p. 45° C. at 5 mmHg).
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
104.49 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane in the synthesis of (S)-3-Aminopropane-1,2-diol?

A1: this compound serves as a key intermediate in the synthesis of (S)-3-Aminopropane-1,2-diol, a valuable chiral building block. It is synthesized from (R)-epichlorohydrin through a reaction catalyzed by boron trifluoride etherate (BF3·OEt2). [] The chlorine atom in this compound is subsequently replaced by an amino group via azidation followed by reduction. This sets the stage for the final deprotection step, yielding the desired (S)-3-Aminopropane-1,2-diol. []

Q2: How does mass spectrometry help in understanding the structure of compounds like this compound?

A2: Mass spectrometry techniques like Electron Impact (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI) provide valuable insights into the structure of compounds. [] In the case of this compound, these methods can confirm the cyclic nature of ions formed through fragmentation patterns. For instance, the loss of a methyl radical from this compound results in a characteristic ion at m/z 135.6, which is identical to the ion generated from acyclic precursors after losing a specific fragment. [] This observation supports the presence of the dioxolane ring structure in the analyzed ion.

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